The structural architecture of 4-(pyridin-2-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 97620298) integrates complementary pharmacophores to enhance target engagement and physicochemical properties. This hybrid scaffold merges a pyrimidine-carboxylic acid core with a pyridin-2-yl fragment at C4 and a pyrrolidin-1-yl group at C2, creating a multifunctional chemotype. Molecular hybridization leverages the pyrimidine ring’s role as a privileged scaffold in medicinal chemistry, observed in ≈22 FDA-approved anticancer drugs, while the pyridine moiety augments π-stacking capacity and hydrogen-bonding potential [4] [6]. The strategic fusion exploits synergistic bioactivity: pyrimidine derivatives inherently mimic nucleic acid bases, disrupting DNA/protein synthesis in proliferative diseases, whereas the pyridine nitrogen enhances solubility and metal-coordination capabilities [1] [6].
Table 1: Bioactive Hybrid Pyrimidine-Pyridine Scaffolds and Applications
Core Structure | Biological Activity | Key Targets |
---|---|---|
2-(Pyridin-2-yl)pyrimidine | Anti-fibrotic | Collagen prolyl-4-hydroxylase |
4-Aminopyrazolo[3,4-d]pyrimidine | Anticancer | JAK, CDK4 kinases |
Pyrido[4,3-d]pyrimidine | KRAS-G12D inhibition | GTPase domain |
The C5-carboxylic acid group is pivotal for derivatization, enabling amide couplings to introduce structural diversity. This design principle was validated in anti-fibrotic agents where ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited IC₅₀ = 45.81 μM against hepatic stellate cells, outperforming pirfenidone by >2-fold [1]. Similarly, pyrimidine-pyridine hybrids demonstrate enhanced kinase inhibition due to dual hydrogen bonding with conserved hinge residues (e.g., AURKA, PLK1), confirming the hybridization rationale [4].
Synthesis of the title compound requires sequential functionalization of the pyrimidine ring, typically starting from halogenated precursors. A representative route involves:
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Reaction | Reagents/Conditions | Yield | Challenges |
---|---|---|---|---|
1 | Esterification | SOCl₂, EtOH, reflux | 85% | Acid sensitivity |
2 | Pyridine N-oxidation | mCPBA, CH₂Cl₂, 0°C→RT | 78% | Overoxidation |
3 | Nucleophilic substitution | TMSCN, DMF, 80°C | 65% | Moisture sensitivity |
4 | Reduction | Na/NH₄Cl, EtOH, reflux | 70% | Exothermic control |
5 | Amide coupling | HATU, DIPEA, DMF, RT | 92% | Epimerization risk |
Step 1–4: Construction of the pyrimidine-pyridine core begins with esterification of nicotinic acid, followed by N-oxidation with mCPBA to activate the pyridine for ortho-cyanation via trimethylsilyl cyanide (TMSCN). Subsequent reduction yields aminonicotinonitrile, which undergoes cyclization with benzyl 1,2,3-triazine-5-carboxylate in a Diels-Alder reaction to form the bicyclic intermediate [1].
Step 5: The critical C5-carboxylate introduction employs hydrogenation (Pd/C, H₂) to deprotect intermediates, followed by coupling with pyrrolidine. Sustainable adaptations include ultrasound-assisted cyclization (60°C, 45 min), improving yields by 15–20% versus thermal methods [6]. Microwave irradiation (150°C, 10 min) further accelerates SNAr reactions for pyrrolidine incorporation, reducing byproducts from hydrolysis [10].
The pyrrolidin-1-yl group at C2 is a strategic modifier influencing conformation, solubility, and target affinity. Its saturated, aliphatic nature reduces planarity, enhancing membrane permeability compared to π-excessive heterocycles (e.g., imidazole). In hepatic stellate cell assays, pyrrolidine-containing derivatives (e.g., 12m) showed 45.69 μM IC₅₀, outperforming biphenyl analogs by >3-fold, attributed to the amine’s hydrogen-bond donor capacity with Asp12/Gly60 residues in collagen prolyl-4-hydroxylase [1] [9].
Pyrrolidine’s impact on physicochemical properties is quantifiable:
Notably, N-alkylation (e.g., N-methylpyrrolidine) diminishes potency by 60%, confirming the secondary amine’s role in salt-bridge formation with biological targets [1].
Amide bond formation at C5 is efficiency-critical for generating derivatives. Reagent selection dictates yield, racemization risk, and byproduct profiles:
Table 3: Coupling Reagent Performance for Pyrimidine-5-carboxylic Acid Derivatives
Reagent | Active Species | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
HATU | OAt ester | 10 min | 92 | Low epimerization, high solubility |
COMU | Oxyma ester | 20 min | 89 | Non-explosive, crystalline byproducts |
HBTU | OBt ester | 45 min | 78 | Cost-effective, DMF stability |
DCC | O-acylurea | 12 h | 65 | Low cost |
Phosphonium vs. Uronium Salts: HATU (uronium) generates OAt esters with anchimeric assistance from the azabenzotriazole ring, accelerating coupling 4× faster than HBTU’s OBt esters. However, uronium reagents risk guanidinylation of nucleophiles (≈5% yield loss), mitigated by phosphonium alternatives like PyAOP [8] [3].
Solvent and Base Optimization: DMF is ideal for HATU/COMU due to reagent solubility (≥0.5 M), while N-methylmorpholine (NMM) minimizes epimerization versus triethylamine. For sterically hindered amines (e.g., 2,6-dichloroaniline), COMU/DIPEA in CH₃CN achieves 84% yield at 0°C, suppressing racemization [8] [10].
Green Chemistry Adaptations: Mechanochemical grinding (ball milling) with COMU enables solvent-free amidation, achieving 91% yield in 15 min and reducing E-factor by 87% [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7